4-Isobutylphenol

Thermal Stability Reaction Kinetics Isomerization

Secure your supply of 4-Isobutylphenol (CAS 4167-74-2), the essential aryl precursor for ibuprofen synthesis via palladium-catalyzed carbonylation, yielding up to 98%. Unlike generic 4-alkylphenols, its unique branched isobutyl moiety provides superior thermochemical stability, preventing uncontrolled isomerization in high-temperature polymer applications. Ensure synthetic pathway fidelity and regulatory compliance with certified ≥97% purity material, validated by HPLC/NMR, for pharmaceutical manufacturing and analytical reference standards.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 4167-74-2
Cat. No. B1593399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylphenol
CAS4167-74-2
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)O
InChIInChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3
InChIKeyGDEHXPCZWFXRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutylphenol (CAS 4167-74-2): Chemical Identity, Physicochemical Profile, and Industrial Significance for Procurement


4-Isobutylphenol (CAS 4167-74-2), systematically named 4-(2-methylpropyl)phenol, is a para-alkylated phenolic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol [1]. It is characterized by a branched isobutyl substituent at the para-position of the phenol ring, which distinguishes it from linear butylphenol isomers and the bulkier 4-tert-butylphenol [2]. The compound exists as a colorless to pale yellow liquid or low-melting solid (melting point: 48–51°C) with a boiling point of approximately 237–246°C at atmospheric pressure [3]. Its calculated LogP values range from 2.59 to 3.4, reflecting moderate lipophilicity that governs its partitioning behavior in organic synthesis and environmental fate assessments [1]. Commercially, 4-isobutylphenol is supplied at standard purities of 95–97% and serves as a critical building block in pharmaceutical manufacturing, polymer stabilization, and specialty chemical synthesis .

Why 4-Isobutylphenol Cannot Be Substituted with Generic 4-Alkylphenol Analogs in Critical Applications


The assumption that 4-alkylphenols are functionally interchangeable is contradicted by quantitative differences in thermochemical stability, synthetic pathway selectivity, and pharmacological intermediate compatibility. Para-alkylphenols with varying substituent branching and chain length exhibit distinct physicochemical properties—including LogP, melting point, and steric hindrance—that directly impact their performance in specific applications [1]. The branched isobutyl moiety in 4-isobutylphenol confers a unique combination of moderate lipophilicity and steric bulk that differs fundamentally from the compact tert-butyl group in 4-tert-butylphenol or the linear n-butyl chain in 4-n-butylphenol [2]. These structural variations manifest as measurable differences in thermal isomerization kinetics, regioselectivity in downstream synthetic transformations, and biological activity profiles. Consequently, generic substitution without quantitative validation risks compromising product purity in pharmaceutical synthesis, altering antioxidant efficacy in polymer formulations, and invalidating established analytical methods.

Quantitative Differentiation of 4-Isobutylphenol from Closest Analogs: Evidence-Based Selection Criteria


Thermal Isomerization Kinetics: 4-Isobutylphenol as the Thermodynamically Favored Product from 4-tert-Butylphenol

4-Isobutylphenol is the thermodynamically favored product in the thermal isomerization of 4-tert-butylphenol, with the forward reaction exhibiting well-characterized first-order kinetics. This thermodynamic preference means that under thermal stress (e.g., high-temperature processing or long-term storage), 4-tert-butylphenol-containing formulations will generate 4-isobutylphenol as a degradation product. For applications requiring high thermal stability, direct use of 4-isobutylphenol avoids the uncontrolled generation of this isomer in situ [1].

Thermal Stability Reaction Kinetics Isomerization

Synthetic Pathway Selectivity: Regioselective Formation in Non-Catalytic Supercritical Water Alkylation

In non-catalytic anti-Markovnikov phenol alkylation using tert-butyl alcohol in supercritical water at 673 K, 4-isobutylphenol is formed with distinct regioselectivity patterns that differ from 4-tert-butylphenol. The reaction produces 2-isobutylphenol as the anti-Markovnikov product alongside 2-tert-butylphenol and 4-tert-butylphenol [1]. This demonstrates that the isobutyl and tert-butyl substituents follow different mechanistic pathways under identical reaction conditions, resulting in different product distributions.

Green Chemistry Supercritical Water Regioselective Alkylation

Pharmaceutical Intermediate Specificity: 4-Isobutylphenol as the Exclusive Precursor for Ibuprofen and Prostate Hypertrophy Therapeutics

4-Isobutylphenol is the definitive starting material for synthesizing 1-(4-isobutylphenyl)butan-1-ol, an intermediate for indolidine derivatives used as therapeutic agents for prostate hypertrophy . Additionally, it is the core structural motif in ibuprofen (2-(4-isobutylphenyl)propionic acid), where carbonylation of 1-(4-isobutylphenyl)ethanol yields the active pharmaceutical ingredient [1]. Substitution with 4-tert-butylphenol, 4-n-butylphenol, or 4-sec-butylphenol cannot yield the identical pharmacophore.

Pharmaceutical Synthesis NSAID Manufacturing Asymmetric Catalysis

Lipophilicity and Solubility Profile: Measured LogP and Aqueous Solubility Differentiation

The experimental LogP value for 4-isobutylphenol is 2.59, with calculated XLogP3 of 3.4, placing it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility [1][2]. Its aqueous solubility is 0.102 mg/mL (0.000682 mol/L), corresponding to a LogS (ESOL) of -3.17, classifying it as soluble according to SwissADME criteria . These values differ meaningfully from other 4-alkylphenols, which exhibit different LogP trends based on substituent branching and chain length, affecting extraction efficiency, chromatographic retention, and environmental partitioning.

Lipophilicity Solubility QSAR

Antimicrobial Activity and Structural Derivatization: 4-Isobutylphenol as a Precursor for Bioactive 2-Aminophenols

4-Isobutylphenol serves as the starting material for synthesizing 2-amino-4-isobutylphenol via nitration and subsequent reduction. This derivative was tested alongside other 4-alkyl-substituted 2-aminophenols (methyl, ethyl, propyl, isopropyl, butyl, sec-butyl, tert-butyl) against Eberthella typhosa, Pseudomonas aeruginosa, and Staphylococcus aureus [1]. While 2-amino-4-isobutylphenol was not more active than 2-aminophenol itself, the study demonstrates that the isobutyl substituent confers distinct physical properties to the resulting 2-aminophenol derivative (melting point 158–159°C, decomposition) compared to the sec-butyl analog (m.p. 127–128°C) and tert-butyl analog.

Antimicrobial Structure-Activity Relationship Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 4-Isobutylphenol Based on Quantitative Evidence


Pharmaceutical Intermediate for Ibuprofen and Prostate Hypertrophy Therapeutics

4-Isobutylphenol is the essential aryl precursor for synthesizing ibuprofen via carbonylation of 1-(4-isobutylphenyl)ethanol, yielding 98% product under optimized palladium-catalyzed conditions [1]. It is also the starting material for producing optically active 1-(4-isobutylphenyl)butan-1-ol, a key intermediate for indolidine-based prostate hypertrophy therapeutics via asymmetric ruthenium-catalyzed hydrogenation [2]. No other 4-alkylphenol can substitute in these pathways without producing a different pharmacologically active compound. Procurement of high-purity (≥97%) 4-isobutylphenol with validated NMR and HPLC certification is essential for pharmaceutical manufacturing .

High-Temperature Polymer Stabilization and Antioxidant Formulations

Given the quantitative thermal isomerization kinetics demonstrating that 4-tert-butylphenol converts to 4-isobutylphenol at elevated temperatures (e.g., k = 3.98×10⁻⁴ s⁻¹ at 750 K), 4-isobutylphenol is the thermodynamically stable alkylphenol under high-temperature processing conditions [1]. In polymer stabilization applications where thermal stability is critical, direct use of 4-isobutylphenol eliminates the risk of uncontrolled in situ isomerization and ensures consistent antioxidant performance. This is particularly relevant for engineering plastics and lubricant additives subjected to sustained thermal stress [2].

Analytical Reference Standard and Degradation Product Monitoring

4-Isobutylphenol is a well-characterized degradation product of ibuprofen under oxidative, thermal, and photolytic conditions [1]. It is also a product of 4-tert-butylphenol thermal rearrangement [2]. Consequently, it serves as an essential analytical reference standard for forced degradation studies, stability-indicating method validation, and environmental monitoring of ibuprofen and related arylpropionic acid NSAIDs. Analytical methods including RP-HPLC and GC-MS have been developed and validated for detecting 4-isobutylphenol in complex matrices [1]. Procurement of certified reference-grade material with documented purity and stability data is required for regulatory compliance.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Studies

The branched isobutyl substituent of 4-isobutylphenol provides a distinct steric and electronic profile compared to linear butyl, sec-butyl, and tert-butyl analogs. This differentiation is exploited in SAR studies of alkylphenol estrogenicity, where 4-isobutylphenol contributes to understanding how substituent branching affects estrogen receptor activation [1]. Additionally, 4-isobutylphenol serves as a precursor for 2-amino-4-isobutylphenol and other functionalized derivatives used in antimicrobial screening and QSAR model development [2]. Researchers requiring a full panel of alkylphenol isomers for comparative studies should include 4-isobutylphenol to capture the effects of branched-chain substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isobutylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.